Opiranserin, also known by its developmental code name VVZ-149, is a pharmacological compound currently under development by Vivozon for the intravenous treatment of postoperative pain. It is classified as a selective glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. The compound is notable for its potential as a non-opioid analgesic, aiming to provide pain relief without the side effects associated with opioid medications .
The synthesis of Opiranserin involves several key steps starting from tetrahydro-4H-pyran-4-one. The initial step is a Strecker reaction, which introduces an amino group to the compound. This is followed by a reduction process to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. The intermediate product is then condensed with syringic acid, resulting in the formation of N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.
While detailed industrial production methods have not been extensively documented, the described synthetic route can be scaled up with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.
Opiranserin has a molecular formula of C21H34N2O5 and a molar mass of 394.512 g·mol−1. The compound's structure features several functional groups that contribute to its pharmacological activity. The presence of the glycine transporter blocking moiety is crucial for its interaction with the GlyT2 transporter .
The structural representation can be described using the International Union of Pure and Applied Chemistry nomenclature, which defines its IUPAC name as N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.
Opiranserin undergoes various chemical reactions that are significant for its functionality:
The major products formed from these reactions depend on the specific reagents and conditions utilized.
Opiranserin's mechanism of action is primarily linked to its role as a glycine GlyT2 transporter blocker and receptor antagonist. By inhibiting the GlyT2 transporter, Opiranserin increases glycine concentrations in the synaptic cleft, enhancing glycine's inhibitory effects on neuronal activity. This modulation can lead to reduced pain signaling pathways.
Additionally, as an antagonist for both purine P2X3 receptors and serotonin 5-HT2A receptors, Opiranserin inhibits their activation, further influencing cellular processes related to pain perception and neurotransmission .
Opiranserin is characterized by its solid state at room temperature with specific melting and boiling points that are yet to be fully established in literature.
The compound exhibits significant biochemical activity with IC50 values indicating its potency:
These values denote the concentrations required for half-maximal inhibition of these targets, underscoring Opiranserin's potential efficacy in therapeutic applications.
Opiranserin has several applications in scientific research:
Opiranserin (VVZ-149) emerged from systematic efforts to address the limitations of single-target analgesics. Developed by Vivozon, its discovery leveraged an ex vivo efficacy screening system and a bait-target approach to identify compounds with simultaneous activity against key pain pathways [1] [4]. Early preclinical work demonstrated its triple mechanism: glycine transporter type 2 (GlyT2) inhibition (IC₅₀ = 0.86 μM), P2X3 receptor antagonism (IC₅₀ = 0.87 μM), and 5-HT2A receptor blockade (IC₅₀ = 1.3 μM) [2] [10]. This multitarget profile positioned it uniquely for postoperative pain, where complex signaling pathways converge.
Table 1: Key Milestones in Opiranserin Development
Year | Development Stage | Significance |
---|---|---|
2012 | Initial discovery | Identified via ex vivo screening of multitarget analgesics [4] |
2017 | Phase II trials initiated | First human studies for postoperative pain [4] |
2021 | Phase III trial completion | Confirmed efficacy in laparoscopic colectomy [3] |
2024 | South Korea approval | Approved for moderate-severe acute postoperative pain (December 2024) [6] |
Clinical validation came through randomized trials. A pivotal Phase III study (N=284) in laparoscopic colectomy patients demonstrated that intravenous Opiranserin infusion significantly reduced pain scores (35% improvement vs. placebo at 6h; p=0.0193) and lowered opioid consumption by 38% over 24 hours [3] [6]. These outcomes validated the premise that dual GlyT2/5-HT2A modulation could disrupt pain signaling more comprehensively than single-target agents.
Opiranserin is a synthetic benzamide derivative with the IUPAC name 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide [4] [10]. Its molecular structure (C₂₁H₃₄N₂O₅; MW 394.51 g/mol) integrates distinct pharmacophores enabling multitarget engagement:
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular formula | C₂₁H₃₄N₂O₅ | Balanced lipophilicity/hydrophilicity [10] |
XLogP | 2.45 | Moderate membrane permeability [10] |
Hydrogen bond acceptors | 5 | Target interaction capability |
Topological polar surface area | 69.26 Ų | Optimized CNS penetration [10] |
The compound’s structural plasticity inspired novel analogs like Compound 29, which incorporates a 5-cyanoindole core to enhance serotonin/dopamine transporter inhibition while retaining 5-HT₂A antagonism [1] [7]. Opiranserin hydrochloride (CAS 1440796-75-7) is the preferred clinical salt form due to enhanced water solubility and stability over the free base [8].
Opiranserin represents a paradigm shift in analgesic development, addressing critical gaps in pain therapeutics:
Table 3: Comparative Analysis of Pain Management Agents
Agent | Mechanism | Opioid-Sparing Effect | Psychological Comorbidity Targeting |
---|---|---|---|
Opiranserin | GlyT2 inhibitor + 5-HT₂A antagonist | 34–38% reduction | High efficacy in high-affect patients [5] |
Gabapentin | Ca²⁺ channel α2δ subunit blocker | 20–30% reduction | Limited |
Duloxetine | SNRI | Insufficient data | Moderate (mood-pain overlap) |
NSAIDs | COX inhibition | 20–25% reduction | None |
The drug’s clinical success has accelerated research into next-generation multitarget analgesics. Compound 29, inspired by Opiranserin’s scaffold, shows enhanced dopamine/serotonin transporter inhibition and efficacy in neuropathic pain models [1] [7]. This underscores Opiranserin’s role as a structural and conceptual template for future non-opioid therapies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7